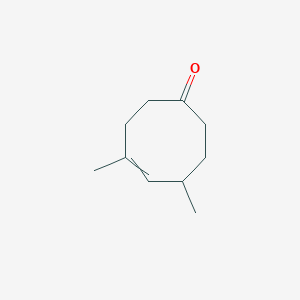
4,6-Dimethylcyclooct-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethylcyclooct-4-en-1-one: is an organic compound characterized by a cyclooctene ring with two methyl groups attached at the 4th and 6th positions and a ketone functional group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 4,6-Dimethylcyclooct-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclooctene as a starting material, which undergoes methylation at the 4th and 6th positions followed by oxidation to introduce the ketone group at the 1st position. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions: : 4,6-Dimethylcyclooct-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products: : The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, 4,6-Dimethylcyclooct-4-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: : The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals and as a probe to study biological pathways .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer science and materials engineering .
Mecanismo De Acción
The mechanism by which 4,6-Dimethylcyclooct-4-en-1-one exerts its effects involves interactions with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved include various enzymatic and non-enzymatic processes that facilitate the compound’s transformation and utilization in biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds: : Compounds similar to 4,6-Dimethylcyclooct-4-en-1-one include other cyclooctene derivatives such as 4,4-Dimethyl-2-cyclohexen-1-one and 4,6-Dimethylcyclooct-2-en-1-one .
Uniqueness: : What sets this compound apart is its specific substitution pattern and the presence of the ketone group at the 1st position. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propiedades
Número CAS |
114059-07-3 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
4,6-dimethylcyclooct-4-en-1-one |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(11)6-4-9(2)7-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
MZEKGIJRNLSVID-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=O)CCC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


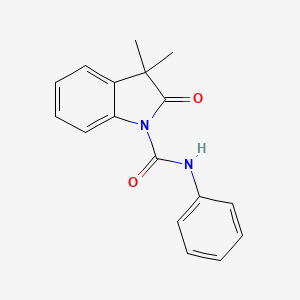
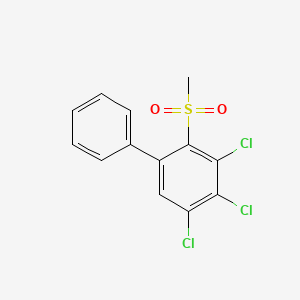
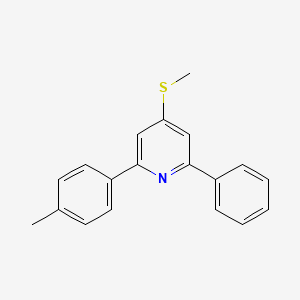
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
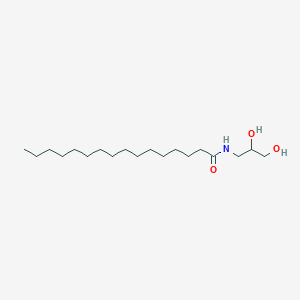
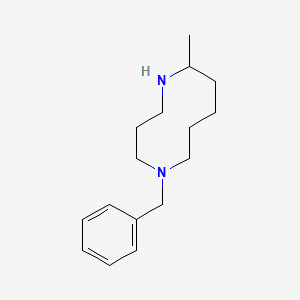
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
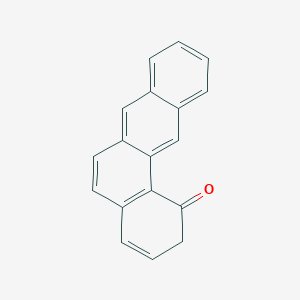
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
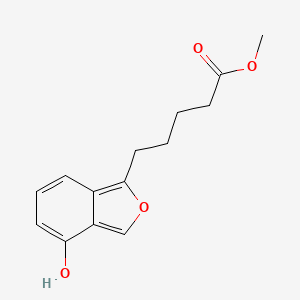
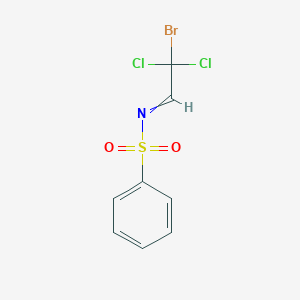
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)
